ERR|A agonist-2 -

ERR|A agonist-2

Catalog Number: EVT-3692902
CAS Number:
Molecular Formula: C27H21N5O2
Molecular Weight: 447.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide (5g)

  • Compound Description: This compound, identified as 5g in the research, is a diphenyl-1H-pyrazole derivative containing a cyano substituent. It demonstrated 84% larvicidal activity against Plutella xylostella at a concentration of 0.1 mg L−1. Molecular docking studies suggest that it might act as an activator of insect ryanodine receptors (RyR) [].

N-(5-ethoxycarbonyl-1-methyl-imidazol-2-yl) 5-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

  • Compound Description: This compound, synthesized through the condensation of substituted imidazole and pyrazole carboxylates, exhibited the highest antimicrobial activity among a series of aryl pyrazole-integrated imidazole analogs [].

N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide ([3H]SR141716A)

  • Compound Description: This compound, [3H]SR141716A, is a CB1-selective antagonist. It's used in binding studies to understand the interaction of compounds with the CB1 cannabinoid receptor [].

N-(trans-4-hydroxycyclohexyl)-1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound represents a new pyrazole derivative with affinity for cannabinoid receptors, specifically designed for potential applications in immunoregulation and the treatment of neural diseases [].
Overview

ERR|A agonist-2 is a synthetic compound specifically designed to activate estrogen-related receptor alpha (ERRα), which is a member of the nuclear receptor superfamily. ERRα plays a significant role in regulating energy metabolism, particularly in high-energy-demand tissues such as the heart, skeletal muscle, and liver. This compound is part of ongoing research into metabolic regulation and potential therapeutic applications for metabolic disorders, including obesity and type 2 diabetes .

Source and Classification

ERR|A agonist-2 is classified as a nuclear receptor agonist, targeting ERRα. It was identified through high-throughput screening methods that evaluated various compounds for their ability to modulate ERRα activity. This compound is part of a broader category of ERR modulators that are being studied for their roles in metabolic processes and potential therapeutic effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of ERR|A agonist-2 involves several steps, beginning with the formation of key intermediates followed by functional group modifications to achieve the desired agonist activity. The synthetic route typically starts with a core structure that undergoes various chemical transformations.

  1. Core Structure Preparation: The initial step focuses on synthesizing a foundational scaffold that will serve as the basis for further modifications.
  2. Functional Group Modifications: This step includes introducing specific functional groups that enhance the compound's binding affinity and selectivity for ERRα.
  3. Final Coupling Reaction: The last stage involves coupling reactions that finalize the structure of ERR|A agonist-2, ensuring it possesses the necessary characteristics for biological activity.

Industrial production methods scale up these laboratory techniques while optimizing reaction conditions such as temperature, pressure, and reaction time to maintain purity and yield.

Molecular Structure Analysis

Structure and Data

  • Molecular Formula: Specific data regarding the molecular formula can be obtained from chemical databases.
  • Binding Interactions: The compound is designed to interact with specific amino acid residues within the ligand-binding domain of ERRα, enhancing its potency as an agonist .
Chemical Reactions Analysis

Reactions and Technical Details

ERR|A agonist-2 can undergo various chemical reactions:

  1. Oxidation: Involves adding oxygen or removing hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Involves adding hydrogen or removing oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution: Involves replacing one functional group with another through nucleophilic or electrophilic reactions.

The major products formed from these reactions depend on specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Mechanism of Action

ERR|A agonist-2 exerts its biological effects by binding to the ligand-binding domain of ERRα. This binding leads to the activation of target genes involved in energy metabolism. The mechanism involves:

  1. Binding: The compound binds specifically to ERRα.
  2. Activation: This interaction promotes conformational changes in the receptor that facilitate gene transcription related to metabolic processes.
  3. Regulation of Metabolism: The activated receptor influences pathways related to energy expenditure and storage, making it a potential target for metabolic disorder treatments .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not detailed in the available literature, general characteristics can be inferred based on similar compounds:

  • Solubility: Likely soluble in organic solvents due to its synthetic nature.
  • Stability: Expected to be stable under standard laboratory conditions but may require specific storage conditions to maintain integrity.

Chemical properties include reactivity towards common reagents used in organic synthesis, such as oxidizing and reducing agents .

Applications

ERR|A agonist-2 has several scientific applications:

  1. Chemistry: Serves as a tool for studying nuclear receptor activation and regulation.
  2. Biology: Investigated for its role in energy metabolism and mitochondrial function.
  3. Medicine: Explored as a potential therapeutic agent for metabolic disorders like obesity and type 2 diabetes.
  4. Industry: Utilized in developing exercise mimetics and other metabolic modulators aimed at improving health outcomes related to energy metabolism .
Introduction to ERRα Agonists in Nuclear Receptor Pharmacology

Role of ERRα in Cellular Energy Metabolism and Mitochondrial Biogenesis

Estrogen-related receptor alpha (ERRα, NR3B1) is an orphan nuclear receptor that functions as a master regulator of cellular energy homeostasis. Unlike ligand-dependent nuclear receptors, ERRα exhibits constitutive activity driven primarily by interactions with coactivators such as peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α). This PGC-1α/ERRα axis coordinates the transcription of genes governing mitochondrial biogenesis, oxidative phosphorylation (OXPHOS), fatty acid β-oxidation (FAO), and the tricarboxylic acid (TCA) cycle [2] [9]. Key target genes include:

  • ACADM (MCAD): Catalyzes the initial step of mitochondrial fatty acid β-oxidation
  • CPT1b: Mediates long-chain fatty acid transport into mitochondria
  • PDK4: Regulates glucose oxidation by inhibiting pyruvate dehydrogenase
  • ATP5b: Encodes a subunit of mitochondrial ATP synthase [2]

ERRα knockout studies reveal its non-redundant role in metabolic adaptation. Mice lacking ERRα exhibit impaired cold-induced thermogenesis, reduced cardiac ATP production, and defective metabolic responses to infection or stress [2] [9]. In cancer, ERRα overexpression reprograms metabolism to support the Warburg effect and is associated with poor prognosis in breast, ovarian, and colon malignancies [1] [8].

Table 1: Key Metabolic Pathways Regulated by ERRα

Metabolic PathwayRepresentative Target GenesBiological Function
Fatty Acid OxidationACADM, CPT1bMitochondrial import and breakdown of fatty acids
Glucose MetabolismPDK4Inhibition of pyruvate-to-acetyl-CoA conversion
Oxidative PhosphorylationATP5b, CYCSElectron transport chain and ATP synthesis
Mitochondrial BiogenesisTFAM, NRF1Mitochondrial DNA replication and biogenesis

Historical Evolution of ERRα-Targeted Ligands in Drug Discovery

The development of ERRα modulators has confronted unique challenges due to structural constraints. ERRα possesses the smallest ligand-binding pocket (LBP, ~100 ų) among nuclear receptors, partially occupied by phenylalanine 328 (Phe328), which stabilizes helix 12 (H12) in an active conformation [6] [10]. Early efforts focused on inverse agonists:

  • XCT790 (2005): First identified inverse agonist inducing ubiquitin-dependent degradation of ERRα; used to study metabolic functions and cancer proliferation [1]
  • Kaempferol (2009): Natural flavonoid inhibiting ERRα-DNA binding; demonstrated utility in metabolic studies [6]
  • ERRα antagonist-2 (2020): Suppressed migration and invasion in triple-negative breast cancer models (MDA-MB-231 cells) [5]

Agonist development was initially deemed impractical due to ERRα’s small LBP. Breakthroughs came through:

  • Isoflavone scaffolds: Genistein and daidzein (2006) identified as weak agonists via high-throughput screening (HTS) [8]
  • Pyrido[1,2-a]pyrimidin-4-ones (2013): First synthetic agonists enhancing glucose/fatty acid uptake in muscle cells [6]
  • Diaryl ethers (2021): Potent benzimidazole (DS20362725) and acetophenone (DS45500853) agonists avoiding PPARγ cross-reactivity [3]

A transformative strategy emerged with Proteolysis-Targeting Chimeras (PROTACs). Compound 6c (2019) achieved >80% degradation of ERRα at 30 nM by tethering a VHL E3 ligase ligand to an ERRα binder via optimized alkyl linkers [1]. Simultaneously, pan-agonist development advanced through scaffold hybridization. GSK4716 (ERRβ/γ-selective) was modified to SLU-PP-915, a boronic acid-containing thiophene derivative activating all three ERR isoforms and upregulating PGC-1α and LDHA in vivo [7] [10].

Table 2: Evolution of Key ERRα-Targeted Ligands

Ligand ClassRepresentative CompoundMechanismKey Advancement
Natural Inverse AgonistsKaempferolDisrupts ERRα-DNA bindingProof of ligandability
Synthetic Inverse AgonistsXCT790Induces proteasomal degradationFirst pharmacological tool
PROTAC DegradersCompound 6cVHL-mediated ubiquitination>80% degradation at 30 nM
Isoflavone AgonistsGenisteinWeak PGC-1α-independent activationHTS hit from Tox21 library
Synthetic Pan-AgonistsSLU-PP-915Bimodal coactivator recruitmentIn vivo gene upregulation

Properties

Product Name

ERR|A agonist-2

IUPAC Name

N-(3-amino-5-pyridin-3-yloxyphenyl)-1,3-diphenylpyrazole-4-carboxamide

Molecular Formula

C27H21N5O2

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C27H21N5O2/c28-20-14-21(16-24(15-20)34-23-12-7-13-29-17-23)30-27(33)25-18-32(22-10-5-2-6-11-22)31-26(25)19-8-3-1-4-9-19/h1-18H,28H2,(H,30,33)

InChI Key

ODZPKVAISZKCGI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC(=CC(=C3)N)OC4=CN=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC(=CC(=C3)N)OC4=CN=CC=C4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.